molecular formula C10H15NO3 B1298813 5-[(Diethylamino)methyl]-2-furoic acid CAS No. 436099-79-5

5-[(Diethylamino)methyl]-2-furoic acid

Cat. No. B1298813
M. Wt: 197.23 g/mol
InChI Key: ALYTXWLGZOQUNG-UHFFFAOYSA-N
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Description

“5-[(Diethylamino)methyl]-2-furoic acid” is an organic compound with the molecular formula C10H15NO3 . It contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 Furane .


Molecular Structure Analysis

The molecular structure of “5-[(Diethylamino)methyl]-2-furoic acid” includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a carboxylic acid group (-COOH) and a diethylamino group (-N(C2H5)2), both attached to the furan ring .


Physical And Chemical Properties Analysis

“5-[(Diethylamino)methyl]-2-furoic acid” is a solid at room temperature . It has a molecular weight of 197.23 . The compound is stable under normal conditions, but the specific physical and chemical properties would depend on the purity and specific conditions.

Scientific Research Applications

Structural and Spectral Characterization

  • Application Summary : The compound (E)-5-(diethylamino)-2-((3,5-dinitrophenylimino)methyl)phenol was studied using ultraviolet–visible (UV–Vis) and Fourier transform infrared (FT-IR) spectroscopy techniques . This compound is a Schiff base, an organic system characterized by an azomethine or imine functional group, which can contain reversible intramolecular proton transfer from an oxygen atom to a neighboring nitrogen atom .
  • Methods of Application : The compound was synthesized and confirmed by single crystal X-ray diffraction studies . Computational chemistry (density functional theory) was used to support the accuracy and reliability of experimental studies .
  • Results : The study found that the electrophilic reactivity was mainly found in nitro and hydroxy groups attached to phenyl rings, while the nucleophilic attack was more concentrated on hydrogen atoms . The Schiff base has reported possessing good electronic and non-linear optical properties .

Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

  • Application Summary : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
  • . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
  • Results : Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes . Application of this green solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .

Synthesis of 5-[(diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride

  • Application Summary : This compound is a derivative of “5-[(Diethylamino)methyl]-2-furoic acid” and could potentially be used in various organic synthesis processes .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
  • Results : The outcomes or results obtained from the use of this compound are not specified in the source .

Synthesis of 5-methyl-2-furancarboxylic acid

  • Application Summary : 5-Methyl-2-furancarboxylic acid (MFA) is an important substituted furoic acid with versatile applications . However, its synthesis processes are not green and efficient .
  • Methods of Application : A novel route to the sustainable synthesis of MFA from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) by the direct cleavage of the C–OH bond in HMFA at ambient temperature was reported . Active carbon ©-supported Pd catalysts exhibited high efficiency and stability in HMFA hydrogenolysis to MFA .
  • Results : The process provided a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran . This work provides an efficient strategy for the selective cleavage of the α-C–OH bonds in the furan ring under mild conditions and the sustainable production of MFA and its derivatives from biomass resources .

Use as a Building Block

  • Application Summary : “5-[(Diethylamino)methyl]-2-furoic acid” is listed as a building block, which suggests it could be used in the synthesis of other complex organic molecules .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
  • Results : The outcomes or results obtained from the use of this compound are not specified in the source .

Synthesis of 5-methyl-2-furancarboxylic acid

  • Application Summary : 5-Methyl-2-furancarboxylic acid (MFA) is an important substituted furoic acid with versatile applications . However, its synthesis processes are not green and efficient .
  • Methods of Application : A novel route to the sustainable synthesis of MFA from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) by the direct cleavage of the C–OH bond in HMFA at ambient temperature was reported . Active carbon ©-supported Pd catalysts exhibited high efficiency and stability in HMFA hydrogenolysis to MFA .
  • Results : The process provided a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran . This work provides an efficient strategy for the selective cleavage of the α-C–OH bonds in the furan ring under mild conditions and the sustainable production of MFA and its derivatives from biomass resources .

properties

IUPAC Name

5-(diethylaminomethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYTXWLGZOQUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355572
Record name 5-[(diethylamino)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Diethylamino)methyl]-2-furoic acid

CAS RN

436099-79-5
Record name 5-[(diethylamino)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 436099-79-5
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